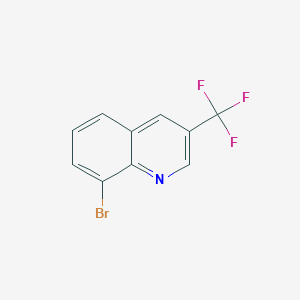![molecular formula C11H16BrN B1373634 1-[2-(Aminomethyl)butyl]-3-bromobenzene CAS No. 1250487-78-5](/img/structure/B1373634.png)
1-[2-(Aminomethyl)butyl]-3-bromobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Aminomethyl)butyl]-3-bromobenzene is an organic compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . It is also known by its IUPAC name, 2-(3-bromobenzyl)-1-butanamine . This compound is characterized by the presence of a bromine atom attached to a benzene ring and an aminomethylbutyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-[2-(Aminomethyl)butyl]-3-bromobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-bromobenzyl chloride followed by a nucleophilic substitution reaction with 1-butanamine . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[2-(Aminomethyl)butyl]-3-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation Reactions: The aminomethylbutyl group can be oxidized to form corresponding amides or nitriles. Reagents like potassium permanganate or chromium trioxide are often used for these oxidation reactions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenols, while oxidation reactions with potassium permanganate can produce carboxylic acids.
科学的研究の応用
1-[2-(Aminomethyl)butyl]-3-bromobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving amine and bromine functionalities. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1-[2-(Aminomethyl)butyl]-3-bromobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the aminomethylbutyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely, from nucleophilic substitution reactions in organic synthesis to interactions with biological macromolecules in medicinal chemistry.
類似化合物との比較
1-[2-(Aminomethyl)butyl]-3-bromobenzene can be compared with other similar compounds, such as:
1-[2-(Aminomethyl)butyl]-4-bromobenzene: This compound has a similar structure but with the bromine atom in the para position. The positional isomerism can lead to differences in reactivity and applications.
1-[2-(Aminomethyl)butyl]-3-chlorobenzene: The substitution of bromine with chlorine can affect the compound’s reactivity and the types of reactions it undergoes.
1-[2-(Aminomethyl)butyl]-3-fluorobenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLZUDQKMLNDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)



![Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1373562.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)
